molecular formula C6H10Cl3NO B14688779 Acetamide, N-butyl-2,2,2-trichloro- CAS No. 31464-96-7

Acetamide, N-butyl-2,2,2-trichloro-

Cat. No.: B14688779
CAS No.: 31464-96-7
M. Wt: 218.5 g/mol
InChI Key: ONRADGGBQRZCAO-UHFFFAOYSA-N
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Description

Acetamide, N-butyl-2,2,2-trichloro-: is a chemical compound with the molecular formula C6H10Cl3NO. It is a derivative of acetamide where the hydrogen atoms on the nitrogen are replaced by a butyl group and the hydrogen atoms on the carbon are replaced by chlorine atoms. This compound is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-butyl-2,2,2-trichloro- typically involves the reaction of trichloroacetonitrile with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CCl3CN+C4H9NH2C6H10Cl3NO\text{CCl}_3\text{CN} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_6\text{H}_{10}\text{Cl}_3\text{NO} CCl3​CN+C4​H9​NH2​→C6​H10​Cl3​NO

Industrial Production Methods: In industrial settings, the production of Acetamide, N-butyl-2,2,2-trichloro- involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Alkylation Reactions

The compound acts as an electrophilic alkylating agent in nucleophilic substitution reactions. The three chlorine atoms on the acetyl group serve as excellent leaving groups, facilitating carbocation formation upon dissociation.

Mechanism :

  • Heterolytic cleavage of the C–Cl bond generates a trichloromethyl carbocation intermediate.

  • Nucleophilic attack by amines, alcohols, or other electron-rich species forms substituted products.

Example :
Reaction with primary amines yields substituted ureas via carbocation trapping:

N-Butyl-2,2,2-trichloroacetamide+R-NH2R-NH-CO-NH-Bu+3HCl\text{N-Butyl-2,2,2-trichloroacetamide} + \text{R-NH}_2 \rightarrow \text{R-NH-CO-NH-Bu} + 3 \text{HCl}

2.1. Urea Formation

Under basic conditions (e.g., DBU or NaOH), N-butyl-2,2,2-trichloroacetamide condenses with amines to form ureas. This reaction proceeds through isocyanate intermediates generated via dehydrochlorination .

Experimental Data :

AmineProduct UreaYield (%)Conditions
ButylamineU17680°C, 28 h, DBU
BenzylamineU2>9980°C, 28 h, DBU
CyclohexylamineU38180°C, 28 h, DBU

Mechanism :

  • Base-induced elimination of HCl produces phenyl isocyanate.

  • Isocyanate reacts with amines to form unsymmetric ureas .

Photochemical Reactivity

N-Butyl-2,2,2-trichloroacetamide participates in photo-on-demand syntheses using tetrachloroethylene (TCE) as a precursor. UV irradiation (λ = 254 nm) in the presence of O₂ generates trichloroacetyl chloride, which reacts in situ with amines .

Optimized Protocol :

  • Conditions : 70°C, O₂ bubbling (0.1 L/min), 2 h UV exposure.

  • Yield : 97% for N-butyl-2,2,2-trichloroacetamide synthesis .

Substituent Effects on Reactivity

Electron-withdrawing groups (e.g., fluoroalkyl) stabilize transition states and accelerate reactions:

NTCA DerivativeReaction PartnerProductYield (%)
Fluoroalkyl-substitutedBenzylamineU490
Fluoroalkyl-substitutedCyclohexylamineU584

Fluorinated derivatives also enable novel polyurethane syntheses via biscarbamate intermediates .

Side Reactions and Byproducts

  • Diphenylurea Formation : Occurs when phenolic OH groups react with isocyanates (e.g., 47% yield with aniline) .

  • Amide Hydrolysis : Competing hydrolysis under acidic or prolonged thermal conditions generates carboxylic acids.

Thermodynamic and Kinetic Considerations

  • ΔH‡ : -42 kJ/mol (carbocation formation).

  • Solvent Effects : Toluene reflux improves yields by stabilizing cationic intermediates.

Scientific Research Applications

Chemistry: Acetamide, N-butyl-2,2,2-trichloro- is used as a reagent in organic synthesis, particularly in the formation of various derivatives through substitution reactions.

Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for potential pharmaceutical properties.

Industry: In industrial applications, this compound can be used in the synthesis of other chemicals, particularly those requiring a trichloroacetyl group.

Mechanism of Action

The mechanism of action of Acetamide, N-butyl-2,2,2-trichloro- involves its reactivity with nucleophiles. The trichloroacetyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical transformations, where the chlorine atoms can be replaced by other functional groups.

Comparison with Similar Compounds

  • Acetamide, 2,2,2-trichloro-
  • Trichloroacetamide
  • 2,2,2-Trichloroacetamide

Comparison:

  • Acetamide, N-butyl-2,2,2-trichloro- is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its simpler counterparts like Acetamide, 2,2,2-trichloro-. The butyl group increases the hydrophobicity and may influence the compound’s reactivity and solubility.

Properties

CAS No.

31464-96-7

Molecular Formula

C6H10Cl3NO

Molecular Weight

218.5 g/mol

IUPAC Name

N-butyl-2,2,2-trichloroacetamide

InChI

InChI=1S/C6H10Cl3NO/c1-2-3-4-10-5(11)6(7,8)9/h2-4H2,1H3,(H,10,11)

InChI Key

ONRADGGBQRZCAO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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